Methyl 2-(benzylamino)-3-hydroxypropanoate
CAS No.: 144001-42-3
Cat. No.: VC21354313
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144001-42-3 |
---|---|
Molecular Formula | C11H15NO3 |
Molecular Weight | 209.24 g/mol |
IUPAC Name | methyl 2-(benzylamino)-3-hydroxypropanoate |
Standard InChI | InChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3 |
Standard InChI Key | GMZGWPPEZCREPP-UHFFFAOYSA-N |
SMILES | COC(=O)C(CO)NCC1=CC=CC=C1 |
Canonical SMILES | COC(=O)C(CO)NCC1=CC=CC=C1 |
Introduction
Chemical Identity and Basic Properties
Methyl 2-(benzylamino)-3-hydroxypropanoate is an organic compound derived from serine with the chemical formula C11H15NO3. The compound represents a modified amino acid where the primary amine group of serine has been substituted with a benzylamino group, while the carboxylic acid group has been converted to a methyl ester . This modification significantly affects the compound's chemical behavior and applications in various research fields.
Structural Overview
The molecular structure of Methyl 2-(benzylamino)-3-hydroxypropanoate consists of:
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A central carbon backbone with three carbon atoms
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A benzylamino group (phenylmethylamine) attached to the C-2 position
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A hydroxyl group at the C-3 position
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A methyl ester group at C-1
This arrangement creates a molecule with multiple functional groups, allowing for various chemical transformations and interactions .
Molecular Properties
The basic physical and chemical properties of the compound are summarized in the following table:
Table 1: Physical and Chemical Properties of Methyl 2-(benzylamino)-3-hydroxypropanoate
Property | Value |
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Molecular Formula | C11H15NO3 |
Molecular Weight | 209.24 g/mol |
CAS Registry Number | 144001-42-3 |
Physical State | Solid (at standard conditions) |
Functional Groups | Secondary amine, hydroxyl, methyl ester |
Chirality | Exists in DL form (racemic mixture) |
InChI | InChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3 |
InChIKey | GMZGWPPEZCREPP-UHFFFAOYSA-N |
All properties data derived from the chemical database information .
Nomenclature and Alternative Names
The compound is known by several names in the scientific literature and chemical databases, reflecting different naming conventions and applications.
Alternative Designations
Table 2: Alternative Names for Methyl 2-(benzylamino)-3-hydroxypropanoate
Name Type | Designation |
---|---|
Common Names | N-Benzyl-DL-serine methyl ester |
Methyl benzyl-DL-serinate | |
Registry Numbers | CAS: 144001-42-3 |
Laboratory Codes | MFCD18651713 |
MFCD07367716 | |
MFCD12198843 | |
IUPAC Condensed | Bn-DL-Ser-OMe |
Alternative Descriptors | (R)-Methyl 2-(benzylamino)-3-hydroxypropanoate |
Methyl2-(benzylamino)-3-hydroxypropanoate |
Structural Characteristics and Conformational Analysis
The molecular structure of Methyl 2-(benzylamino)-3-hydroxypropanoate contains several important features that influence its chemical behavior and biological activity.
Functional Group Analysis
The compound contains three key functional groups:
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The secondary amine group (benzylamino) which serves as both a hydrogen bond donor and acceptor
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The primary alcohol (hydroxyl) group which can participate in hydrogen bonding and undergo oxidation reactions
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The methyl ester group which is susceptible to hydrolysis and transesterification reactions
This combination of functional groups creates a molecule with diverse reactivity patterns and potential for derivatization .
Stereochemical Features
Methyl 2-(benzylamino)-3-hydroxypropanoate contains a stereogenic center at the C-2 carbon atom, where the benzylamino group is attached. This creates the possibility for two enantiomers:
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(R)-Methyl 2-(benzylamino)-3-hydroxypropanoate
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(S)-Methyl 2-(benzylamino)-3-hydroxypropanoate
The compound is often encountered as a racemic mixture (DL form), although stereoselective synthesis methods can produce the individual enantiomers for specific applications .
Chemical Reactivity and Reaction Pathways
The multifunctional nature of Methyl 2-(benzylamino)-3-hydroxypropanoate makes it a versatile reagent in organic synthesis. The compound can participate in various chemical transformations based on its functional groups.
Common Reaction Pathways
Some of the most important reaction pathways include:
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Ester hydrolysis: The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
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Oxidation reactions: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using appropriate oxidizing agents.
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N-alkylation: The secondary amine can undergo further alkylation to form tertiary amines.
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Protection/deprotection: The hydroxyl and amine groups can be protected for selective transformations.
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Phosphorylation: The hydroxyl group can be phosphorylated to create phosphate esters, as seen in related synthetic pathways .
Role in Synthetic Pathways
In the synthesis of complex organic molecules, Methyl 2-(benzylamino)-3-hydroxypropanoate serves as an important intermediate. For example, it can be used in the preparation of syn-γ-Amino-β-hydroxyphosphonates through reduction pathways, as demonstrated in related research on L-serine derivatives .
Synthesis Methods
Several methods have been developed for the synthesis of Methyl 2-(benzylamino)-3-hydroxypropanoate, with varying degrees of efficiency and stereoselectivity.
General Synthetic Approaches
The compound can be synthesized through different routes, including:
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Reductive amination of methyl serinate with benzaldehyde
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Direct N-benzylation of methyl serinate using benzyl bromide or benzyl chloride
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From N-protected serine derivatives through selective deprotection and benzylation
Laboratory Synthesis Protocol
Based on related synthetic procedures from the scientific literature, a typical synthesis might involve:
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Preparation of the starting material (methyl serinate hydrochloride) from serine
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Treatment with a base to neutralize the hydrochloride salt
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Reaction with benzyl bromide in the presence of a base (like K2CO3 or NaHCO3)
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Purification by column chromatography
This method parallels the N-benzylation approach described for similar compounds in the scientific literature .
Analytical Characterization
The identity and purity of Methyl 2-(benzylamino)-3-hydroxypropanoate can be confirmed through various analytical techniques.
Spectroscopic Analysis
Table 3: Expected Spectroscopic Data for Methyl 2-(benzylamino)-3-hydroxypropanoate
Technique | Characteristic Signals |
---|---|
¹H-NMR | Aromatic protons (δ 7.2-7.4 ppm) |
Benzylic CH₂ (δ 3.7-3.9 ppm) | |
Methyl ester (δ 3.7 ppm) | |
CHNH (δ 3.3-3.5 ppm) | |
CH₂OH (δ 3.5-3.8 ppm) | |
¹³C-NMR | Carbonyl carbon (δ ~172 ppm) |
Aromatic carbons (δ 127-140 ppm) | |
Methyl carbon (δ ~52 ppm) | |
Benzylic CH₂ (δ ~46-48 ppm) | |
CHNH (δ ~60-62 ppm) | |
CH₂OH (δ ~62-64 ppm) | |
Mass Spectrometry | Molecular ion peak at m/z 209 [M]⁺ |
Fragment at m/z 178 [M-OCH₃]⁺ | |
Fragment at m/z 91 [C₇H₇]⁺ (benzyl group) |
These spectroscopic characteristics can be used to verify the structure and purity of synthesized Methyl 2-(benzylamino)-3-hydroxypropanoate .
Chromatographic Methods
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for the analysis and purification of Methyl 2-(benzylamino)-3-hydroxypropanoate. These techniques allow for the separation of stereoisomers and identification of impurities in the synthetic product.
Applications in Research and Development
Methyl 2-(benzylamino)-3-hydroxypropanoate has found applications in various research areas due to its unique structure and functional group arrangement.
Role in Organic Synthesis
The compound serves as a valuable building block in the synthesis of:
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More complex amino acid derivatives
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Peptidomimetics and enzyme inhibitors
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Chiral ligands for asymmetric catalysis
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Bioactive compounds with pharmacological potential
Its importance in synthetic organic chemistry stems from the presence of multiple functional groups that can be selectively modified .
Biological Applications
In biological and biochemical research, Methyl 2-(benzylamino)-3-hydroxypropanoate has been investigated for:
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Enzyme mechanism studies as a substrate or inhibitor
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Protein-ligand interaction analysis
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Development of pharmaceutical lead compounds
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Structure-activity relationship studies in drug discovery
The compound's structural similarity to natural amino acids makes it valuable for studying biological systems and developing new therapeutic agents.
Related Compounds and Derivatives
Methyl 2-(benzylamino)-3-hydroxypropanoate belongs to a family of amino acid derivatives with varying substituents and modifications.
Structural Analogs
Several structural analogs of Methyl 2-(benzylamino)-3-hydroxypropanoate exist, including:
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N,N-dibenzyl-serine methyl ester, where a second benzyl group is attached to the nitrogen
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Ethyl 2-(benzylamino)-3-hydroxypropanoate, where the methyl ester is replaced with an ethyl ester
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Methyl 2-(benzylamino)-3-methoxypropanoate, where the hydroxyl group is methylated
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Benzyl 2-(benzylamino)-3-hydroxypropanoate, where the methyl ester is replaced with a benzyl ester
These analogs often display different reactivity patterns and biological activities compared to the parent compound .
Phosphonate Derivatives
Related research has focused on the conversion of similar compounds to phosphonate derivatives, which have applications in medicinal chemistry and as enzyme inhibitors. For example, syn-γ-Amino-β-hydroxyphosphonates derived from L-serine represent an important class of compounds with potential biological activity .
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